molecular formula C11H14ClN B1221205 Benalfocin CAS No. 73943-10-9

Benalfocin

Cat. No. B1221205
CAS RN: 73943-10-9
M. Wt: 195.69 g/mol
InChI Key: RSRUDTPYRBLHEO-UHFFFAOYSA-N
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Description

Benalfocin, also known as SK&F 86466 or SK and F-86466, belongs to the class of organic compounds known as benzazepines . These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) . It is a small molecule drug .


Molecular Structure Analysis

The molecular formula of Benalfocin is C11H14ClN . The average mass is 195.689 Da and the monoisotopic mass is 195.081482 Da .

Scientific Research Applications

  • Antitumor Activity in Leukemia Cells : Benfotiamine has demonstrated antitumor properties against leukemia cells. It induces cell death through paraptosis rather than apoptosis, necrosis, or autophagy. Its mechanism includes inhibiting ERK1/2 activity, increasing JNK1/2 kinase phosphorylation, and downregulating the cell cycle regulator CDK3. It also enhances the antiproliferative activities of cytarabine against leukemia cells, suggesting potential therapeutic applications in cancer treatment (Sugimori et al., 2015).

  • Relief of Inflammatory and Neuropathic Pain : In rat models, benfotiamine has shown efficacy in reducing inflammatory and neuropathic pain, suggesting potential use in pain management. It reduces tactile allodynia from different origins, indicating its broad applicability in pain-related conditions (Sánchez-Ramírez et al., 2006).

  • Treatment of Diabetic Polyneuropathy : Benfotiamine has been found effective in treating diabetic polyneuropathy, a common complication of diabetes. A study showed that benfotiamine administration led to a significant improvement in neuropathy scores in patients with diabetic polyneuropathy, with no observed side effects (Haupt et al., 2005).

  • Cardiomyocyte Contractile Dysfunction : In a study involving mouse cardiomyocytes, benfotiamine was found to rescue cardiac contractile dysfunction induced by diabetes. This effect was achieved without affecting hyperglycemia, suggesting a specific cardiac protective role of benfotiamine (Ceylan-Isik et al., 2006).

  • Vascular Endothelial Dysfunction : Benfotiamine has demonstrated beneficial effects in preventing nicotine and uric acid-induced vascular endothelial dysfunction (VED) in rats. It improves the integrity of vascular endothelium and enhances nitric oxide generation, suggesting potential use in vascular health management (Balakumar et al., 2008).

  • Cognitive Decline in Alzheimer's Disease : A study on individuals with mild cognitive impairment or mild dementia due to Alzheimer's Disease found that benfotiamine treatment was safe and potentially efficacious in improving cognitive outcomes. It significantly reduced increases in AGEs, suggesting a role in managing Alzheimer's Disease (Gibson et al., 2020).

  • Anti-inflammatory Effects in Macrophages : Benfotiamine has shown anti-inflammatory effects by regulating the arachidonic acid pathway in macrophages. It prevents the LPS-induced activation of enzymes involved in inflammation and oxidative stress, indicating its potential in treating inflammatory diseases (Shoeb & Ramana, 2012).

  • Ischaemic Diabetic Limbs in Mice : Benfotiamine accelerates the healing of ischaemic diabetic limbs in mice through Akt-mediated angiogenesis and apoptosis inhibition. It also corrects the diabetes-induced deficit in endothelial progenitor cells, highlighting its potential in diabetic complications (Gadau et al., 2006).

Future Directions

Potential future directions for research on Benalfocin could include the synthesis of novel Benalfocin derivatives to improve its solubility and biological activity, as well as investigation of its properties and potential applications in emerging fields such as nanotechnology and green chemistry. Additionally, Benalfocin derivatives could be studied as potential anticancer agents.

Relevant Papers One relevant paper discusses the mechanism of α2 adrenoreceptor-dependent modulation of neurotransmitter release at the neuromuscular junctions . Another paper presents a clinical evaluation of the cardiovascular effects and the pharmacokinetics of Benalfocin and its metabolite in healthy subjects during repeated dosing .

properties

IUPAC Name

6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRUDTPYRBLHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224650
Record name Benalfocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benalfocin

CAS RN

73943-10-9
Record name SKF 86466
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73943-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benalfocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073943109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benalfocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENALFOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN2U5UGIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Kerth, M FRISK‐HOLMBERG - Fundamental & clinical …, 1988 - Wiley Online Library
The cardiovascular effects and the pharmacokinetics of a new selective alpha‐2 adrenoceptor antagonist, benalfocin, and its active metabolite, both compounds with a similar receptor …
Number of citations: 4 onlinelibrary.wiley.com
A Newman-Tancredi, JP Nicolas, V Audinot… - Naunyn-Schmiedeberg's …, 1998 - Springer
This study examined the activity of chemically diverse α 2 adrenoceptor ligands at recombinant human (h) and native rat (r) α 2A adrenoceptors as compared with 5-HT 1A receptors. …
Number of citations: 132 idp.springer.com
L Mollet, R Clinckers, R Raedt, A Meurs… - Finds and Results …, 2010 - researchportal.vub.be
Aims: Although vagus nerve stimulation (VNS) is an approved treatment for patients with refractory epilepsy, its mechanism of action is still unclear. The aim of this study was to test the …
Number of citations: 2 researchportal.vub.be
LD Alphs, A Jeff, MD Lafferman… - Psychopharmacology …, 1966 - books.google.com
… of benalfocin and its metabolite in healthy subjects during repeated dosing. Kerth P, et al. Fundam Clin Pharmacol 1988; 2 (3): 215-22 Synthesis and pharmacological characterization …
Number of citations: 14 books.google.com

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